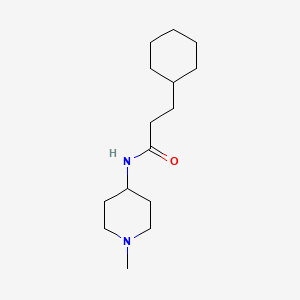![molecular formula C17H16F2N2O3S B5127420 4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide](/img/structure/B5127420.png)
4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP and plays a crucial role in immune responses, inflammation, and pain. A-438079 has been shown to inhibit the activation of P2X7 receptors and has potential therapeutic applications in various diseases.
Mecanismo De Acción
4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor plays a crucial role in immune responses, inflammation, and pain. This compound inhibits the activation of P2X7 receptors by binding to the receptor and blocking the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. It has also been shown to have analgesic effects and can reduce pain in animal models. Additionally, this compound has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide has several advantages for use in lab experiments. It is a selective antagonist of the P2X7 receptor, which allows for specific targeting of this receptor. It has also been shown to have low toxicity and can be administered orally or intraperitoneally. However, this compound has some limitations for use in lab experiments. It is not water-soluble and requires the use of organic solvents for administration. Additionally, it has a short half-life and may require multiple doses for sustained effects.
Direcciones Futuras
There are several future directions for research on 4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide. One potential direction is the development of more potent and selective P2X7 receptor antagonists. Another direction is the investigation of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide can be synthesized using a multistep process, starting from 3,4-difluoroaniline. The synthesis involves the reaction of 3,4-difluoroaniline with allyl chloroformate to form the allyl carbamate. The allyl carbamate is then reacted with methylsulfonyl chloride to form the methylsulfonyl carbamate. The final step involves the reaction of the methylsulfonyl carbamate with 4-aminobenzamide to form this compound.
Aplicaciones Científicas De Investigación
4-[allyl(methylsulfonyl)amino]-N-(3,4-difluorophenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines. This compound has also been shown to have analgesic effects and can reduce pain in animal models. Additionally, this compound has been shown to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c1-3-10-21(25(2,23)24)14-7-4-12(5-8-14)17(22)20-13-6-9-15(18)16(19)11-13/h3-9,11H,1,10H2,2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXMDSRXJNVURSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC=C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)-4-methylbenzamide](/img/structure/B5127340.png)
![1-ethyl-4-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]piperazine](/img/structure/B5127348.png)
![7-chloro-2-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5127356.png)
![2-[5-(2,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5127359.png)
![2-[(4-methylbenzoyl)amino]-N-propyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5127367.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-{[1-(dimethylamino)cyclohexyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5127372.png)
![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5127379.png)


![9-ethyl-3-{[4-(3-fluorobenzoyl)-1-piperazinyl]methyl}-9H-carbazole oxalate](/img/structure/B5127389.png)
![[5-({5-[4-(butoxycarbonyl)phenyl]-2-furyl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5127391.png)
![3-[(2,5-dimethoxyphenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5127394.png)

